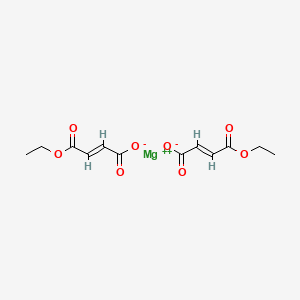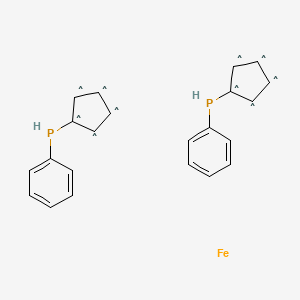
neodymium(III) phosphate xhydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium(III) phosphate xhydrate is an inorganic compound with the chemical formula NdPO₄·xH₂O. It is a rare earth phosphate that exhibits unique properties due to the presence of neodymium, a lanthanide element. This compound is known for its applications in various fields, including materials science, chemistry, and industry.
Synthetic Routes and Reaction Conditions:
- The anhydrous form can be obtained by reacting silicon pyrophosphate with neodymium(III) fluoride .
Neodymium(III) phosphate hemihydrate: can be synthesized by reacting neodymium(III) chloride with phosphoric acid under controlled conditions: [ \text{NdCl}_3 + \text{H}_3\text{PO}_4 \rightarrow \text{NdPO}_4 + 3\text{HCl} ]
Industrial Production Methods:
- Industrial production often involves the reaction of neodymium salts with phosphoric acid, followed by controlled crystallization to obtain the desired hydrate form .
Types of Reactions:
Oxidation and Reduction: Neodymium(III) phosphate can undergo redox reactions, although it is more stable in its +3 oxidation state.
Substitution Reactions: It can react with other phosphates or metal salts to form mixed phosphates or substituted products.
Common Reagents and Conditions:
Reagents: Phosphoric acid, neodymium salts (e.g., neodymium chloride, neodymium fluoride), silicon pyrophosphate.
Conditions: Reactions are typically carried out in aqueous solutions at controlled temperatures to ensure proper crystallization.
Major Products:
Scientific Research Applications
Neodymium(III) phosphate xhydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which neodymium(III) phosphate xhydrate exerts its effects is primarily through its interaction with other chemical species. The neodymium ion (Nd³⁺) can form complexes with various ligands, influencing the reactivity and stability of the compound. These interactions are crucial in applications such as catalysis and material science .
Comparison with Similar Compounds
- Neodymium(III) chloride (NdCl₃)
- Neodymium(III) fluoride (NdF₃)
- Neodymium(III) sulfate (Nd₂(SO₄)₃)
- Neodymium(III) nitrate (Nd(NO₃)₃)
Comparison:
- Uniqueness: Neodymium(III) phosphate xhydrate is unique due to its phosphate group, which imparts distinct chemical and physical properties compared to other neodymium compounds. For instance, it has different solubility and stability characteristics, making it suitable for specific applications in catalysis and materials science .
Properties
Molecular Formula |
H2NdO5P |
|---|---|
Molecular Weight |
257.23 g/mol |
IUPAC Name |
neodymium(3+);phosphate;hydrate |
InChI |
InChI=1S/Nd.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+3;;/p-3 |
InChI Key |
NZFACMUBFNPQSR-UHFFFAOYSA-K |
Canonical SMILES |
O.[O-]P(=O)([O-])[O-].[Nd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Sodium 3,3'-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate)](/img/structure/B12059282.png)

